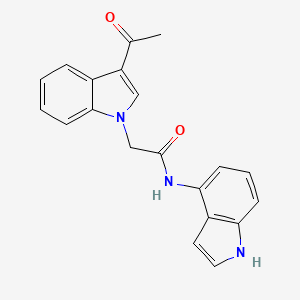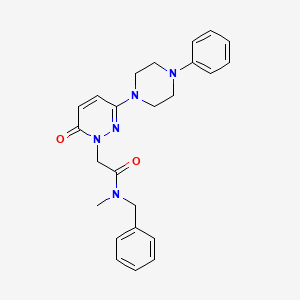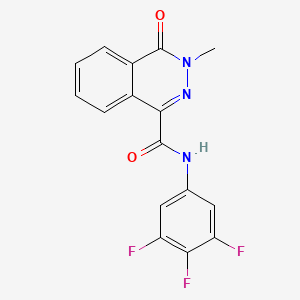![molecular formula C19H20N4O B12168474 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12168474.png)
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a pyrimidinylpiperazine moiety linked to a naphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinylpiperazine intermediate, which can be synthesized by reacting pyrimidine with piperazine under controlled conditions . This intermediate is then coupled with a naphthalenol derivative through a nucleophilic substitution reaction to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives[][4].
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives .
Scientific Research Applications
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist of the α2-adrenergic receptor or as a partial agonist of the 5-HT1A receptor. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Buspirone: An anxiolytic drug that also contains a pyrimidinylpiperazine moiety.
Dasatinib: An anticancer agent with a similar structural framework.
Gepirone: Another anxiolytic with a related chemical structure.
Uniqueness: 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific combination of a pyrimidinylpiperazine moiety with a naphthalenol structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H20N4O/c24-18-7-6-15-4-1-2-5-16(15)17(18)14-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,24H,10-14H2 |
InChI Key |
PCBQNKXXRDXNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12168396.png)
![7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12168404.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide](/img/structure/B12168421.png)

![N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12168432.png)


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168453.png)
![4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168459.png)
![N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B12168477.png)


![N-(2,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12168487.png)
